N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide-based small molecule featuring a quinoxaline core linked to a benzo[c][1,2,5]thiadiazole moiety. The compound’s structure includes a 3-isopropoxypropylamino substituent, which contributes to its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C20H22N6O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H22N6O3S2/c1-13(2)29-12-6-11-21-19-20(23-15-8-4-3-7-14(15)22-19)26-31(27,28)17-10-5-9-16-18(17)25-30-24-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22)(H,23,26) |
InChI Key |
KJJNMSRZINRAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives can be synthesized through various methods:
Condensation Reactions : Quinoxaline can be synthesized by the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. This reaction typically requires heating in the presence of an acid catalyst.
Substituted Quinoxalines : The introduction of substituents such as isopropoxypropyl can be achieved through alkylation reactions using appropriate alkyl halides in the presence of bases like potassium carbonate or sodium hydride.
Formation of Benzo[c]thiadiazole
The benzo[c]thiadiazole structure can be formed via:
- Cyclization Reactions : Starting from benzenesulfonyl hydrazide and a suitable carbon source (like a carboxylic acid), cyclization can yield the thiadiazole ring. This reaction often requires heating and may involve the use of phosphorus oxychloride or other dehydrating agents.
Sulfonamide Formation
To introduce the sulfonamide group:
- Sulfonation Reaction : The benzo[c]thiadiazole derivative can be sulfonated using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base such as triethylamine to yield the sulfonamide product.
Example Synthetic Route
Here is a proposed synthetic route that incorporates the above methods:
-
- Start with o-phenylenediamine and react with an α,β-unsaturated carbonyl compound under acidic conditions to form 2-alkylquinoxaline.
Alkylation to Introduce Isopropoxypropyl :
- Treat 2-alkylquinoxaline with isopropoxypropyl bromide in the presence of potassium carbonate to yield N-(3-isopropoxypropyl)quinoxaline.
Synthesis of Benzo[c]thiadiazole :
-
- Treat the product with sulfonyl chloride in the presence of triethylamine to introduce the sulfonamide group.
Characterization Techniques
The synthesized compound should be characterized using:
Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
Mass Spectrometry (MS) : To determine molecular weight and confirm identity.
Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Data Table
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies to investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity to its targets, while the benzo[c][1,2,5]thiadiazole moiety may contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold but differ in substituents, leading to variations in biological activity, selectivity, and molecular properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural similarity; †Calculated from formula in [1]; ‡From [5].
Key Findings:
Substituent Effects on mAChR Selectivity: The piperazinyl derivative (Compound 9) demonstrated selectivity for M1 over M4 mAChRs, a rare trait among early hits . The isopropoxypropylamino group in the target compound may alter this selectivity due to steric and electronic differences.
Physicochemical Properties: The ethoxypropylamino analog (CAS 1003988-00-8) has a lower molecular weight (444.5 g/mol) and likely reduced logP compared to the isopropoxypropylamino target compound, which may impact blood-brain barrier penetration .
Synthetic and Commercial Availability: Several analogs (e.g., CAS 956958-53-5) are marketed as bioactive compounds but lack detailed mechanistic data .
Biological Activity
The compound N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide represents a novel class of sulfonamide derivatives with potential applications in medicinal chemistry, particularly in the treatment of various malignancies. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups
- Thiadiazole : Known for its diverse biological activities.
- Sulfonamide : Often associated with antibacterial properties.
- Quinoxaline : Exhibits anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following general scheme outlines the synthetic pathway:
- Preparation of Quinoxaline Derivative : Reacting appropriate amines with diketones.
- Formation of Thiadiazole Ring : Utilizing thioketones in cyclization reactions.
- Sulfonamide Formation : Reacting the thiadiazole derivative with sulfonyl chlorides.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. In vitro assays showed that these compounds can inhibit cancer cell proliferation across various cell lines.
Case Study: Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | |
| Control (Staurosporine) | A549 (Lung) | 0.5 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with the PI3K/Akt pathway, which is crucial in many cancers.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown significant antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy Table
Q & A
Q. What are the recommended synthetic routes for N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including amidation, esterification, and purification via column chromatography. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for sulfonamide linkage formation.
- Purification : Employ reverse-phase HPLC or silica gel chromatography to achieve >98% purity, as demonstrated in similar quinoxaline-sulfonamide hybrids .
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing in ethanol-water mixtures with sodium hydroxide improves yields in analogous syntheses .
Table 1: Synthetic Approaches for Analogous Compounds
| Compound Type | Key Reagents/Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Quinoxaline-thiazole | EDC/HOBt, reverse-phase HPLC | 75–99 | 98–99 | |
| Sulfonamide hybrids | Column chromatography, TFA deprotection | 57–67 | >95 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve proton environments in the quinoxaline and sulfonamide moieties. For example, aromatic protons in benzo-thiadiazole appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 500–600 range for similar compounds) .
- HPLC : Use C18 columns with acetonitrile-water gradients to assess purity (>98% achievable) .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or cancer-related enzymes (e.g., EGFR, VEGFR) due to quinoxaline’s known anti-proliferative properties .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., MCF-7, HeLa) with MTT assays. IC50 values <10 µM indicate promising activity .
Q. What solvent systems and reaction conditions minimize side-product formation during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates.
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., azide reactions) to prevent decomposition .
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours. Monitor degradation via HPLC .
- Light/Thermal Stability : Store at 4°C in amber vials to prevent photodegradation of the thiadiazole ring .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Structural Analogs : Compare activity of derivatives to identify pharmacophore requirements. For example, replacing isopropoxy groups with morpholine alters potency .
- Computational Validation : Perform molecular docking to verify target binding consistency .
Q. What computational strategies are recommended for elucidating the reaction mechanism of this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and intermediates .
- Reaction Path Sampling : Apply metadynamics or NEB methods to identify low-energy pathways for amidation steps .
- Feedback Loops : Integrate experimental yields with computational predictions to refine conditions .
Q. How can researchers optimize the compound’s selectivity for specific biological targets?
Methodological Answer:
Q. What methodologies address low yields in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio). For example, a 3^2 factorial design improved yields by 20% in analogous reactions .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps like sulfonamide formation .
Q. How can researchers integrate experimental and computational data to predict structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
